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PF-46396

HIV-1 maturation inhibitor chemical scaffold diversity antiviral drug discovery

HIV-1 clade C researchers face a critical gap: first-generation maturation inhibitors like Bevirimat lack efficacy against clade C isolates. PF-46396, a pyridone-based HIV-1 maturation inhibitor, uniquely resolves this limitation. - Active against HIV-1 clade B & C (EC50 0.206 µM), enabling dose-dependent CA/SP1 accumulation studies impossible with betulinic acid-derived inhibitors. - Structurally distinct scaffold generates unique resistance mutational signatures (CAI201V plus MHR mutations), serving as an orthogonal probe for target engagement validation. - Only maturation inhibitor with an experimentally solved MAS NMR structure bound to CACTD-SP1-IP6, directly supporting structure-guided analog design. Supplied at ≥98% purity; shipped globally for R&D use.

Molecular Formula C27H29F3N2O
Molecular Weight 454.5 g/mol
Cat. No. B610038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-46396
SynonymsPF-46396;  PF 46396;  PF46396.
Molecular FormulaC27H29F3N2O
Molecular Weight454.5 g/mol
Structural Identifiers
InChIInChI=1S/C27H29F3N2O/c1-26(2,3)21-12-10-18(11-13-21)24(31-22-15-19-7-4-5-8-20(19)16-22)17-32-14-6-9-23(25(32)33)27(28,29)30/h4-14,22,24,31H,15-17H2,1-3H3
InChIKeyARDZNPZYNMTXDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PF-46396 Baseline Identity & Procurement


PF-46396 is a pyridone-based small-molecule HIV-1 maturation inhibitor that specifically targets the Gag polyprotein maturation process. Unlike earlier betulinic acid-derived maturation inhibitors (e.g., Bevirimat/DSB), PF-46396 represents the first HIV-1 maturation inhibitor from a distinct chemical scaffold class [1]. The compound inhibits the proteolytic processing of the capsid (CA)/spacer peptide 1 (SP1) junction (p25), causing accumulation of CA/SP1 precursor and producing non-infectious viral particles [1]. The compound was obtained from Pfizer under their compound transfer program and is typically formulated as a 500 μM DMSO stock solution stored at −80 °C in the dark .

Mechanism HIV-1 maturation inhibitor targeting Gag CA/SP1 processing
Scaffold class Pyridone-based; orthogonal to betulinic acid-derived probes
Clade coverage May support clade C viral isolate studies (Bevirimat-inactive context)
Formulation DMSO stock solution; verify storage and lot-specific stability

PF-46396 vs Betulinic-Derived Maturation Inhibitors


PF-46396 belongs to a fundamentally different chemical class (pyridone-based) compared to first-generation maturation inhibitors such as Bevirimat/DSB (betulinic acid-derived triterpenoids) [1]. Although both classes share a similar mechanism of action (inhibition of CA/SP1 cleavage), the structural dissimilarity between the two scaffolds translates into critical functional differences: PF-46396 displays broader clade coverage including activity against HIV-1 clade C, which Bevirimat fails to inhibit [1]; and the two compound classes generate distinct resistance mutation patterns that are not fully cross-reactive [2]. Consequently, substituting PF-46396 with Bevirimat or other betulinic acid-derived inhibitors in experimental workflows will not replicate the clade C antiviral spectrum nor the resistance selection profile that PF-46396 uniquely provides.

Clade C mismatch Bevirimat is inactive against clade C; PF-46396 clade C activity may not transfer to all betulinic analogs.
Resistance profile divergence Distinct escape mutations (MHR) vs. betulinic inhibitors; co-selection experiments may not replicate with Bevirimat.
Structural data gap PF-46396 has atomic-resolution MAS NMR co-structure; limited structural data for early maturation inhibitors limits binding comparisons.

PF-46396 Comparative Evidence


Non-Betulinic Chemical Scaffold

PF-46396 is documented as the first small-molecule HIV-1 maturation inhibitor that is distinct in chemical class from betulinic acid-derived maturation inhibitors (e.g., DSB/Bevirimat) [1]. While DSB and Bevirimat are lupane-type pentacyclic triterpenoids derived from betulinic acid modification, PF-46396 is a pyridone-based compound with the molecular formula C27H29F3N2O and molecular weight 454.53 g/mol . This scaffold differentiation is not merely academic: it demonstrates that HIV-1 maturation inhibition is pharmacologically accessible through diverse chemical architectures, thereby expanding chemical probe diversity for mechanistic studies and resistance escape pathway analysis [1].

Chemical scaffold
Head-to-head
Pyridone-based (C27H29F3N2O; MW 454.53) vs. betulinic acid-derived triterpenoid (DSB/Bevirimat)
First-in-class pyridone scaffold; supports orthogonal probe validation
Qualitative scaffold differentiation
HIV-1 maturation inhibitor chemical scaffold diversity antiviral drug discovery structure-activity relationship

Clade C Antiviral Activity

In a critical differentiation from the first-generation maturation inhibitor Bevirimat, PF-46396 displays potent activity against HIV-1 clade C, whereas Bevirimat is ineffective against clade C viruses [1]. This clade coverage difference stems from the distinct chemical scaffolds and has been validated through biochemical and virological assays demonstrating dose-dependent accumulation of CA-SP1 intermediate in clade C viral systems treated with PF-46396 [1]. Bevirimat showed clinical efficacy only in early-phase studies and failed in approximately 50% of subjects due to naturally occurring Gag polymorphisms; PF-46396 offers broader coverage for research applications involving diverse viral isolates [2].

Clade C antiviral activity
Head-to-head
PF-46396 active (dose-dependent CA-SP1 accumulation) vs. Bevirimat inactive against clade C
Enables clade C maturation inhibition studies
Activity validated in virological assays
HIV-1 clade diversity maturation inhibitor spectrum antiviral resistance clade C efficacy

Resistance Mutation Profile

Viral variants resistant to PF-46396 contain a single amino acid substitution in HIV-1 CA sequences (CAI201V), which is distal to the CA/SP1 cleavage site in primary structure yet sufficient to confer significant resistance to both PF-46396 and DSB [1]. In susceptibility assays with recombinant HIV-1, PF-46396 exhibited an EC50 of 0.206 ± 0.15 μM against wild-type virus, which shifted to >10 μM against CAI201V mutants (>49-fold change) [1]. The reciprocal SP1A1V mutation, previously associated with DSB resistance, also confers resistance to both compounds (EC50 >3.2 μM, >16-fold change for PF-46396) [1]. Beyond these shared mutations, PF-46396 resistance selections have identified additional unique mutations mapping to the major homology region (MHR) that are distinct from the Bevirimat resistance signature [2].

CAI201V resistance shift
Head-to-head
PF-46396 EC50 WT: 0.206±0.15 μM → CAI201V: >10 μM (>49-fold); DSB: 32-fold shift
Distinct resistance magnitude context for escape pathway research
Recombinant HIV-1 assay; MT-2/HeLa indicator cells
HIV-1 drug resistance CAI201V mutation viral escape pathways maturation inhibitor resistance

Enantiomer Binding Modes

Magic angle spinning (MAS) NMR spectroscopy at atomic resolution has revealed that the two PF-46396 enantiomers exhibit distinct binding modes within the CACTD-SP1 assembly yet possess similar anti-HIV potency [1]. PF-46396 binding arrests IP6 dynamics in the six-helix bundle pore, with the two enantiomers inducing unique IP6 orientations in the pore [1]. This structural characterization establishes PF-46396 as a maturation inhibitor with well-defined binding architecture, in contrast to earlier maturation inhibitors for which such high-resolution structural data were not available at the time of discovery. The data suggest the presence of monoanionic IP6 in the complex and provide a mechanistic model for drug resistance [1].

Enantiomer binding modes
Head-to-head
Two enantiomers: distinct binding modes, similar anti-HIV potency; atomic-resolution MAS NMR structure vs. limited early inhibitor data
Supports enantiomer-specific structural biology studies
IP6 cofactor orientation differs per enantiomer
MAS NMR enantiomer binding IP6 cofactor HIV-1 Gag lattice structural biology

Storage and Formulation Stability

PF-46396 has defined storage and formulation parameters essential for experimental reproducibility. The lyophilized compound is dissolved in DMSO to generate 500 μM stock solutions and must be stored in the dark at −80 °C for long-term stability . Powder form is stable at -20°C for up to 3 years, while in solvent (-80°C) stability extends to 1 year . The compound has a molecular formula of C27H29F3N2O, molecular weight of 454.53 g/mol, and SMILES string C(NC1CC=2C(C1)=CC=CC2)(CN3C(=O)C(C(F)(F)F)=CC=C3)C4=CC=C(C(C)(C)C)C=C4 , enabling researchers to independently verify compound identity prior to use.

Storage & stability
Data to verify
Powder: -20°C 3 yr; DMSO stock (500 μM): -80°C in dark 1 yr
Verification of lot-specific storage stability recommended
Supplier guidance; confirm for reproducible EC50 values
compound stability DMSO solubility antiviral assay reproducibility long-term storage

PF-46396 Application Scenarios


Clade C Antiviral Screening & Resistance

For laboratories investigating HIV-1 clade C viral isolates, PF-46396 is the preferred maturation inhibitor because Bevirimat lacks efficacy against clade C viruses [1]. This scenario is particularly relevant for researchers working with clinical isolates from regions where clade C predominates or for those studying polymorphic Gag variants that limit Bevirimat activity. PF-46396 enables dose-dependent studies of CA/SP1 accumulation in clade C systems that cannot be performed with first-generation maturation inhibitors [1].

Orthogonal Chemical Probe Validation

PF-46396 serves as an orthogonal chemical probe for validating target engagement in HIV-1 maturation studies due to its distinct pyridone-based scaffold, which is structurally unrelated to betulinic acid-derived probes such as Bevirimat [2]. Using both compound classes in parallel experiments allows researchers to distinguish on-target maturation inhibition effects from scaffold-specific off-target artifacts. The solved MAS NMR structure of PF-46396 bound to CACTD-SP1-IP6 further supports mechanistic interpretation of target engagement assays [3].

Resistance Escape Mutational Selection

PF-46396 resistance selections produce a unique mutational signature that includes CAI201V (shared with DSB) plus additional mutations mapping to the major homology region (MHR) that are distinct from Bevirimat resistance patterns [4]. Researchers designing in vitro resistance selection experiments can use PF-46396 to probe escape pathways that differ from those accessed by betulinic acid-derived inhibitors, enabling comprehensive mapping of the maturation inhibitor binding pocket vulnerability [4].

Gag Lattice Structural Biology

PF-46396 is currently the only HIV-1 maturation inhibitor with an experimentally solved atomic-resolution structure of its complex with CACTD-SP1 assemblies and IP6 cofactor determined by MAS NMR [3]. This structural dataset enables structure-guided design of novel maturation inhibitor analogs and provides a framework for interpreting resistance mutations. Laboratories engaged in cryo-EM, NMR, or X-ray crystallography of the HIV-1 Gag lattice can utilize PF-46396 as a structurally characterized tool compound for co-structure determination [3].

Application
Selection Property
Validation Focus
Clade C antiviral screening
Activity against clade C isolates; non-betulinic scaffold
CA/SP1 accumulation in clade C viral systems
Orthogonal chemical probe validation
Distinct pyridone scaffold; reported target engagement
Differentiate scaffold-specific from maturation-inhibition effects
Resistance escape mutational selection
Unique resistance signature (MHR mutations)
Probe escape pathways distinct from betulinic acid inhibitors
Gag lattice structural biology
Solved MAS NMR co-structure with CACTD-SP1-IP6
Co-structure determination and binding pocket analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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